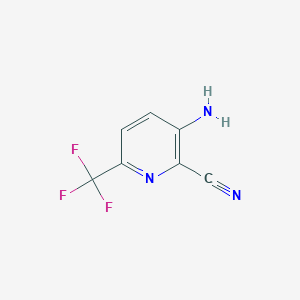
3-Amino-6-(trifluoromethyl)picolinonitrile
Overview
Description
3-Amino-6-(trifluoromethyl)picolinonitrile is a chemical compound with the CAS Number: 946594-89-4 . It has a molecular weight of 187.12 and its IUPAC name is 3-amino-6-(trifluoromethyl)-2-pyridinecarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4F3N3/c8-7(9,10)6-2-1-4(12)5(3-11)13-6/h1-2H,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Trifluoromethylated Amino Compounds
Trifluoromethylated amino compounds are synthesized using trifluoroacetaldehyde as a starting compound. These compounds, including derivatives related to 3-Amino-6-(trifluoromethyl)picolinonitrile, are crucial in producing trifluoroethylamino derivatives through reductive amination reactions. Such derivatives have applications ranging from pharmaceuticals to agrochemicals due to their unique chemical properties imparted by the trifluoromethyl group (H. Mimura et al., 2010).
Phototriggered DNA Phosphoramidate Ligation
Another notable application involves the use of N-methyl picolinium carbamate for phototriggered nonenzymatic DNA phosphoramidate ligation. This methodology leverages the unique reactivity of picolinonitrile derivatives for initiating controlled ligation reactions, offering new avenues in the study of nucleic acid chemistry and synthetic biology (Jonathan Cape et al., 2012).
Coordination Chemistry and Material Science
Research on coordination environments and pseudopolymorphism in complexes with picolinic acid and amino picoline derivatives, closely related to this compound, elucidates the versatility of these compounds in forming metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, catalysis, and as sensors due to their adjustable porosity and functional sites (M. Tabatabaee et al., 2013).
Organic Synthesis and Catalysis
The synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles, involving gold(I)-catalyzed cyclization, showcases the role of picolinonitrile derivatives in facilitating novel organic transformations. These methodologies contribute to the development of complex organic molecules with potential applications in medicinal chemistry and material science (S. Fukuhara et al., 2018).
Enhancement of Luminescent Properties
Picolinamidination of amino groups in peptides, a process that can be related to the functionalization of picolinonitrile derivatives, significantly enhances the matrix-assisted laser desorption/ionization (MALDI) signal of peptides. This enhancement has implications for improving mass spectrometric analyses in proteomics and other fields requiring sensitive detection methods (Jong-Seo Kim et al., 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H320, H335 , which correspond to harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation, respectively .
Relevant Papers The search results did not provide specific papers related to 3-Amino-6-(trifluoromethyl)picolinonitrile . For a more comprehensive review of the literature, a more detailed search of academic databases may be necessary.
Biochemical Analysis
Biochemical Properties
3-Amino-6-(trifluoromethyl)picolinonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The interactions between this compound and these biomolecules are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can alter cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the biomolecules, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At high doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities . Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular metabolism and overall biological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function . Understanding the transport and distribution mechanisms of this compound is vital for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications .
properties
IUPAC Name |
3-amino-6-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-4(12)5(3-11)13-6/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDIVORLLWTSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1398542.png)
![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B1398544.png)
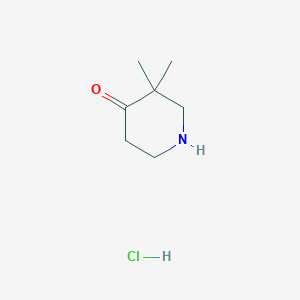

![Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398547.png)
![Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398548.png)
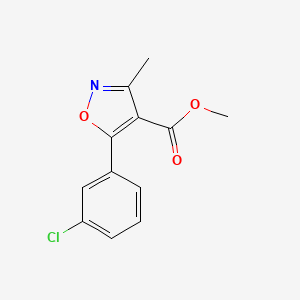
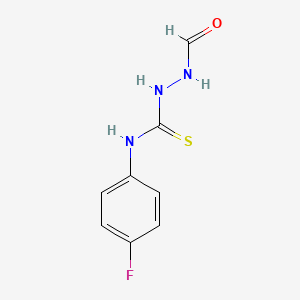
![1H-Pyrazolo[3,4-f]benzothiazol-6-amine](/img/structure/B1398555.png)
![3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one](/img/structure/B1398556.png)
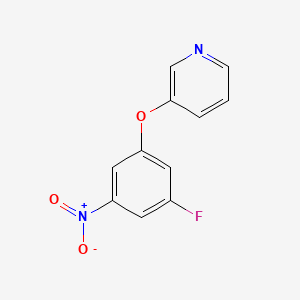
![2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398561.png)

